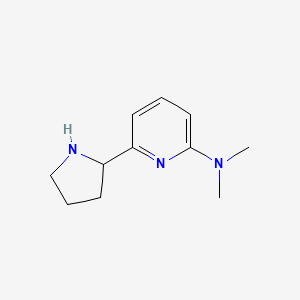

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine

Description

Properties

CAS No. |

1263378-56-8 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3 |

InChI Key |

RPFMPLDEJWKTMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Pyrrolidine vs. Piperidine : The substitution of pyrrolidine (5-membered ring) in the target compound vs. piperidine (6-membered) in affects ring strain and basicity. Pyrrolidine derivatives often exhibit stronger hydrogen-bonding capacity due to higher ring strain .

- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the dimethylamine group in the target compound.

- Chirality : The compound in contains a chiral center, which may influence enantioselective interactions in biological systems.

Coordination Chemistry

- Metal Binding : Tris(pyridylmethyl)amine ligands in form stable copper complexes. The target compound’s dimethylamine and pyridine groups may similarly coordinate metals, enabling applications in catalysis or bioimaging.

Biological Activity

Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine (also known as DM-PY) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DM-PY, highlighting its interactions with biological targets, therapeutic potentials, and relevant research findings.

Structural Characteristics

DM-PY is characterized by a pyrrolidine ring attached to a pyridine ring, with two methyl groups on the nitrogen atom. The structural formula can be represented as follows:

This unique configuration allows DM-PY to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Binding Affinity and Interaction Studies

Research indicates that DM-PY acts as a ligand in biochemical assays, demonstrating its ability to bind to specific receptors or enzymes. Studies have focused on elucidating its binding affinity to various biological targets, which is crucial for understanding its therapeutic applications .

Table 1: Summary of Biological Targets and Activities

| Biological Target | Activity/Effect | Reference |

|---|---|---|

| Receptors | Ligand binding | |

| Enzymes | Inhibition | |

| Anti-inflammatory | Potential effects | |

| Analgesic | Potential effects |

Therapeutic Properties

DM-PY has shown promise in various therapeutic contexts:

- Anti-inflammatory Effects : Preliminary studies suggest that DM-PY may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Analgesic Properties : The compound is being investigated for its analgesic effects, which could be beneficial in pain management therapies.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and biological efficacy of DM-PY against different cell lines. For instance, studies have demonstrated that DM-PY exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: In Vitro Cytotoxicity Data

Mechanistic Insights

Mechanistic studies have indicated that DM-PY may influence cellular signaling pathways relevant to apoptosis and cell proliferation. Specifically, it has been shown to downregulate proteins associated with cell survival in cancer cells .

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring and pyrrolidine moiety enable nucleophilic substitution. A common approach involves halogen displacement at the pyridine's 6-position using amines or other nucleophiles. For example:

-

Reaction of 2,6-dibromopyridine with dimethylamine yields dimethylamino-substituted intermediates under reflux conditions .

-

Pyrrolidine introduction often employs Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos.

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed couplings with boronic acids. Experimental data from aryl boronic acid couplings shows:

| Boronic Acid | Catalyst System | Yield | Conditions |

|---|---|---|---|

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60–82% | THF/H₂O, 70–80°C, 12 h |

| 6-(Pyrrolidin-1-yl)pyridin-3-yl | Pd(OAc)₂, DPPF, CuCl | 55% | DMF, 100°C, 0.5 h |

These reactions enable functionalization at the pyridine’s 3- or 5-positions, expanding structural diversity for pharmacological studies .

Oxidation

Controlled oxidation with KMnO₄ under acidic conditions hydroxylates the pyrrolidine ring, forming lactam derivatives.

Reduction

-

Sodium borohydride (NaBH₄) : Reduces imine intermediates during multi-step syntheses .

-

Lithium aluminum hydride (LiAlH₄) : Reduces nitro groups to amines in coupled derivatives .

Aryne-Mediated Cyclization

In reactions with arynes (e.g., from o-trimethylsilylaryl triflates), the pyridyl nitrogen acts as a nucleophile, initiating a cascade:

-

Nucleophilic attack forms an aryl carbanion intermediate.

C–H Activation

Palladium/copper systems enable direct functionalization. For example:

-

Buchwald-Hartwig amination : Attaches aryl groups using Pd(OAc)₂ and XPhos.

-

Photoredox catalysis : Ir complexes (e.g., [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) facilitate C–N bond formation under visible light .

Mechanistic Insights

Key pathways include:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.